2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile
Description
2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core fused with a thioacetonitrile moiety.
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4OS/c10-4-6-15-8-11-7-3-1-2-5-13(7)9(14)12-8/h1-3,5H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTXAESXJCGUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile typically involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-(heteroaryl)acetyl chlorides . This method is favored due to its simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can potentially be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets. For instance, in antiviral applications, it may inhibit viral enzymes by binding to their active sites, thereby preventing viral replication . In anticancer applications, it may induce apoptosis in cancer cells by interacting with key signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest structural analog is ethyl 2-[(4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 303145-14-4, C₁₁H₁₁N₃O₃S , molar mass 265.29 g/mol) . Key differences lie in their functional groups:
| Property | 2-((4-oxo-4H-pyrido[...])thio)acetonitrile | Ethyl 2-[(4-oxo-4H-pyrido[...])sulfanyl]acetate |
|---|---|---|
| Molecular Formula | C₉H₅N₅OS (estimated) | C₁₁H₁₁N₃O₃S |
| Functional Group | Nitrile (-CN) | Ethyl ester (-COOEt) |
| Molar Mass (g/mol) | ~205 (estimated) | 265.29 |
| Polarity | Moderate (dipole from -CN) | High (ester group enhances polarity) |
| Reactivity | High (nitrile undergoes nucleophilic addition) | Moderate (ester hydrolysis or transesterification) |
Physicochemical Properties
- Solubility: The ethyl ester derivative is likely more soluble in polar solvents (e.g., ethanol, DMSO) due to its ester group, whereas the nitrile analog may exhibit lower solubility in aqueous media .
- Stability : Nitriles are generally stable under basic conditions but prone to hydrolysis in acidic or enzymatic environments. Esters hydrolyze more readily, especially in alkaline conditions.
Research Findings and Limitations
- Experimental Data Gaps : Direct studies on 2-((4-oxo-4H-pyrido[...])thio)acetonitrile are scarce. Most inferences derive from its ethyl ester analog and general nitrile chemistry.
- Theoretical Predictions: Computational models suggest the nitrile’s electron-withdrawing nature could enhance electrophilic reactivity at the pyridotriazinone core, enabling regioselective modifications.
Biological Activity
The compound 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is a member of the pyrido[1,2-a][1,3,5]triazin family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and relevant data.
Chemical Structure and Properties
The molecular formula of 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile is , with a molecular weight of approximately 232.27 g/mol. The compound features a pyrido-triazine core with a thioether linkage and a nitrile functional group.
Biological Activity Overview
Research indicates that compounds similar to 2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetonitrile exhibit various biological activities:
Antiviral Activity
A study highlighted the antiviral potential of related triazine compounds against viruses such as HIV and enterovirus. The mechanism involves interaction with viral surface proteins, inhibiting their ability to attach to host cells. Compounds demonstrated low cytotoxicity while maintaining effective inhibitory concentrations (IC50 values in the low micromolar range) against viral infections .
Antibacterial Activity
Another research focused on derivatives of triazine compounds that exhibited significant antibacterial properties. The presence of specific substituents on the triazine ring was correlated with enhanced antibacterial activity against resistant strains . The structure-activity relationship (SAR) studies indicated that modifications to the thiazine ring could lead to improved efficacy.
Anticancer Potential
Compounds within this chemical class have also been investigated for anticancer properties. A series of experiments showed that certain derivatives inhibited cell proliferation in various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanisms included induction of apoptosis and cell cycle arrest .
Case Studies
- Antiviral Efficacy : In a comparative study involving multiple triazine derivatives, compound X (similar in structure to the target compound) showed an IC50 value of 0.64 µM against enterovirus in Vero cells while maintaining a CC50 (concentration causing 50% cytotoxicity) greater than 100 µM .
- Antibacterial Testing : A series of thiazole-substituted triazines were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity compared to their unsubstituted counterparts .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
